Salicyloyl phytosphingosine
Overview
Description
Salicyloyl phytosphingosine is a synthetic sphingolipid derived from the combination of salicylic acid and phytosphingosine. Phytosphingosine is a naturally occurring lipid found in the stratum corneum of human skin, known for its skin-soothing and antimicrobial properties. This compound combines the beneficial effects of salicylic acid, which is known for its anti-inflammatory and keratolytic properties, with those of phytosphingosine, resulting in a compound with enhanced skin conditioning and therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicyloyl phytosphingosine typically involves the esterification of salicylic acid with phytosphingosine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester bond. The process involves the activation of the carboxyl group of salicylic acid, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the reaction with the hydroxyl group of phytosphingosine .
Industrial Production Methods
In industrial settings, the production of this compound may involve biotechnological methods to produce phytosphingosine, followed by chemical synthesis to attach the salicyloyl group. The biotechnological production of phytosphingosine can be achieved using microbial fermentation processes, which offer a sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
Salicyloyl phytosphingosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The ester bond in this compound can be targeted in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents can be used to target the ester bond, with reaction conditions varying based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Salicyloyl phytosphingosine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its role in skin biology, particularly in maintaining the skin barrier and modulating inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating skin conditions such as acne, psoriasis, and photoaging. .
Industry: Utilized in cosmetic formulations for its skin-soothing and anti-inflammatory properties.
Mechanism of Action
Salicyloyl phytosphingosine exerts its effects through multiple mechanisms:
Antimicrobial: The phytosphingosine component contributes to the antimicrobial properties, helping to control skin infections.
Skin Conditioning: Enhances the synthesis of procollagen-I and other essential extracellular matrix components, improving skin elasticity and firmness.
Comparison with Similar Compounds
Salicyloyl phytosphingosine is unique due to its combination of salicylic acid and phytosphingosine, offering enhanced benefits compared to its individual components. Similar compounds include:
Phytosphingosine: A naturally occurring lipid with antimicrobial and skin-soothing properties.
Salicylic Acid: Known for its anti-inflammatory and keratolytic effects, commonly used in acne treatments.
Ceramides: Lipid molecules that play a crucial role in maintaining the skin barrier and hydration.
This compound stands out due to its dual action, combining the benefits of both salicylic acid and phytosphingosine, making it a valuable ingredient in skincare formulations .
Properties
IUPAC Name |
2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-23(29)24(30)21(19-27)26-25(31)20-16-14-15-17-22(20)28/h14-17,21,23-24,27-30H,2-13,18-19H2,1H3,(H,26,31)/t21-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHSAMYHDBBRKS-QTJGBDASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C1=CC=CC=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C1=CC=CC=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212908-67-3 | |
Record name | Salicyloyl phytosphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212908673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALICYLOYL PHYTOSPHINGOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U891J4JCNH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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